M-Peg5-sulfonyl chloride
Description
Contextualization of Polyethylene (B3416737) Glycol (PEG) in Advanced Research
Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer that has become a cornerstone in various fields of advanced research, particularly in the biomedical and pharmaceutical sciences. ekb.egnih.gov Its reputation stems from a unique combination of properties, including high solubility in water and many organic solvents, lack of toxicity, and non-immunogenicity. ekb.egsigmaaldrich.comucl.ac.be These characteristics make PEG an ideal candidate for a multitude of applications. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. sigmaaldrich.comucl.ac.be By increasing the molecular size of a drug or protein, PEGylation can shield it from enzymatic degradation and reduce its clearance by the kidneys, thereby prolonging its circulation time in the body. sigmaaldrich.comucl.ac.be This modification has been successfully applied to small molecules, peptides, proteins, and nanoparticles, leading to a growing number of FDA-approved PEGylated therapeutics. ekb.egsigmaaldrich.commdpi.com Beyond drug delivery, PEG is integral to the development of advanced materials like hydrogels for tissue engineering and as a component in solid polymer electrolytes for battery technology. nih.govwikipedia.orgsigmaaldrich.cn
Role of Functionalized PEG Derivatives in Contemporary Chemical Biology and Materials Science
While PEG itself possesses valuable intrinsic properties, its utility is vastly expanded through chemical modification to create functionalized PEG derivatives. The terminal hydroxyl groups of a standard PEG polymer are not sufficiently reactive for many conjugation applications. conicet.gov.ar Therefore, these groups are converted into a wide array of reactive functional groups, enabling the covalent attachment of PEG to other molecules. news-medical.net Common functional groups include amines, carboxylic acids, N-hydroxysuccinimidyl (NHS) esters, thiols, azides, and alkynes. biochempeg.comprecisepeg.com
The choice of functional group allows for precise control over the conjugation chemistry, enabling specific and stable linkages to be formed with target biomolecules or surfaces. thermofisher.com For instance, NHS-activated PEGs react efficiently with primary amines on proteins, while thiol-functionalized PEGs can bind to specific cysteine residues or noble metal surfaces like gold. biochempeg.com This versatility is crucial in chemical biology for applications such as protein modification, creating antibody-drug conjugates, and developing diagnostic tools. sigmaaldrich.commdpi.comthermofisher.com In materials science, functionalized PEGs are essential for synthesizing hydrogels with tunable properties for cell culture and regenerative medicine, and for modifying surfaces to reduce non-specific protein adsorption, a critical requirement for biomedical devices. sigmaaldrich.cnnews-medical.netnih.gov These derivatives can be linear, branched, or multi-arm, further diversifying their structural and functional potential. wikipedia.orgmdpi.com
Significance of M-Peg5-Sulfonyl Chloride as a Specific PEGylation Reagent
This compound is a specific and highly reactive functionalized PEG derivative designed for PEGylation. The nomenclature of the compound provides insight into its structure: "M" indicates that one terminus of the PEG chain is capped with a non-reactive methoxy (B1213986) group, making it a monofunctional reagent. "Peg5" specifies that the polymer backbone consists of five discrete ethylene (B1197577) glycol units, denoting a monodisperse compound with a defined molecular weight, which is an advantage over traditional polydisperse PEG mixtures that can complicate analysis and lead to less defined conjugates. precisepeg.comacs.org
The key to its function is the sulfonyl chloride (-SO₂Cl) group. wikipedia.org Sulfonyl chlorides are highly electrophilic and reactive functional groups that readily couple with nucleophiles. nih.govwikipedia.org They are particularly effective for reacting with primary and secondary amines, such as the N-terminal amine or the lysine (B10760008) side chains on proteins, to form highly stable sulfonamide bonds. thermofisher.comwikipedia.orgwikipedia.org This reaction is efficient and proceeds under mild conditions. thermofisher.com The stability of the resulting sulfonamide linkage is a significant advantage over other linkages that might be susceptible to hydrolysis. wikipedia.org Therefore, this compound serves as a valuable tool for researchers aiming to attach a short, hydrophilic, and well-defined PEG spacer to biomolecules or small molecule drugs, thereby modifying their solubility, stability, or pharmacokinetic profile without introducing a large, heterogeneous polymer chain. ucl.ac.beconicet.gov.ar
Table 1: Representative Properties of a Short-Chain M-PEG-Sulfonyl Chloride
| Property | Value | Reference(s) |
| Product Name | m-PEG3-Sulfonyl Chloride | precisepeg.com |
| Molecular Formula | C₇H₁₅ClO₅S | precisepeg.com |
| Molecular Weight | 246.7 g/mol | precisepeg.com |
| Purity | > 96% | precisepeg.com |
| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | wikipedia.orgprecisepeg.com |
| Reacts With | Primary and Secondary Amines, Alcohols | thermofisher.comwikipedia.org |
| Bond Formed | Sulfonamide (with amines) | wikipedia.org |
Scope and Objectives of the Research Outline
The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the foundational aspects of this reagent. The preceding sections have established the broader context of polyethylene glycol in advanced research and the critical role of its functionalized derivatives. This foundation serves to highlight the specific importance of this compound as a discrete PEGylation reagent. The article aims to define the compound's place within the toolkit of chemical biology and materials science by explaining the function of its constituent parts—the methoxy cap, the defined PEG-5 chain, and the reactive sulfonyl chloride group. The content deliberately excludes application-specific details such as dosage or safety profiles to maintain a clear focus on the chemical nature and significance of the compound itself.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23ClO7S |
|---|---|
Molecular Weight |
334.81 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C11H23ClO7S/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3 |
InChI Key |
LHUSJYZQENFIQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Strategies and Characterization of M Peg5 Sulfonyl Chloride
Methodologies for Oligomeric PEG Functionalization
The transformation of inert terminal hydroxyl groups of oligo(ethylene glycol)s into reactive functionalities is a critical step in the synthesis of reagents like M-Peg5-sulfonyl chloride. Various methodologies have been developed to achieve this, broadly categorized into direct and indirect derivatization routes, and strategies for terminal group activation.
Direct and Indirect Derivatization Routes
Direct derivatization involves the direct conversion of the terminal hydroxyl group into the desired functional group in a single step. For instance, the reaction of a PEG-alcohol with a suitable reagent can directly yield the target molecule. However, for the synthesis of a sulfonyl chloride, this approach can be challenging due to the harsh reagents often required, which can lead to side reactions and degradation of the PEG backbone.
Indirect derivatization , a more common and versatile approach, involves a two or multi-step process. The terminal hydroxyl group is first converted into a more reactive intermediate, which is then further reacted to introduce the final functional group. This method offers greater control over the reaction and often results in higher purity products. For example, a PEG-alcohol can be converted to a tosylate or mesylate, which are excellent leaving groups, facilitating subsequent nucleophilic substitution to introduce a variety of functionalities.
Strategies for Terminal Group Activation
Activation of the terminal hydroxyl group of a PEG molecule is essential to facilitate its conversion into a sulfonyl chloride. The hydroxyl group itself is a poor leaving group, and therefore, its reactivity must be enhanced. nih.gov
Common strategies for terminal group activation include:
Conversion to Alkoxides: Treatment of the PEG-alcohol with a strong base, such as sodium hydride, generates the corresponding alkoxide. This highly nucleophilic species can then react with a suitable electrophile.
Conversion to Sulfonate Esters: As mentioned earlier, converting the hydroxyl group to a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), transforms it into an excellent leaving group. commonorganicchemistry.com This is a widely used strategy in PEG chemistry. rsc.org
Reaction with Activating Agents: Reagents like thionyl chloride (SOCl₂) not only act as a source of the sulfonyl group but also activate the hydroxyl group by forming a chlorosulfite intermediate, which is then readily displaced by a chloride ion. ambeed.comlibretexts.org
Targeted Synthesis of this compound Precursors
The primary precursor for the synthesis of this compound is methoxy(pentaethylene glycol), also known as M-Peg5-alcohol (M-Peg5-OH). This molecule possesses a methoxy (B1213986) group at one terminus, rendering it inert, and a reactive hydroxyl group at the other, which is the site of functionalization.
The synthesis of monodisperse, short-chain oligo(ethylene glycol)s like M-Peg5-OH can be achieved through several methods, including the Williamson ether synthesis, where a deprotonated ethylene (B1197577) glycol unit is reacted with a suitable alkyl halide in a stepwise manner. Commercial availability of high-purity M-Peg5-OH has also made it a readily accessible starting material for further derivatization. researchgate.netingenieria-analitica.comnih.govbroadpharm.com
Below is a table summarizing the key properties of the M-Peg5-OH precursor:
| Property | Value |
| Chemical Formula | C₁₁H₂₄O₆ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and most organic solvents |
Reaction Pathways for Sulfonyl Chloride Formation from PEG Precursors
The conversion of the M-Peg5-OH precursor into this compound involves the introduction of a sulfonyl chloride (-SO₂Cl) group at the terminal hydroxyl position. Several reagents can be employed for this transformation.
One of the most direct methods is the reaction with **thionyl chloride (SOCl₂) **. nih.gov In this reaction, the alcohol attacks the sulfur atom of thionyl chloride, leading to the formation of an intermediate chlorosulfite ester. Subsequent attack by a chloride ion, either from the reaction itself or from an added base like pyridine (B92270), displaces the chlorosulfite group, which then decomposes to sulfur dioxide and another chloride ion, yielding the desired sulfonyl chloride. ambeed.comlibretexts.org The use of a base like pyridine is often crucial to neutralize the HCl generated during the reaction and to facilitate the final nucleophilic attack. ambeed.com
Alternatively, reagents like **sulfuryl chloride (SO₂Cl₂) ** can be used, although this can sometimes lead to chlorination of the PEG backbone if the reaction conditions are not carefully controlled. Another approach involves a two-step process where the alcohol is first converted to a sulfonic acid, which is then treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride to form the sulfonyl chloride.
A general reaction scheme for the conversion of M-Peg5-OH to this compound using thionyl chloride is depicted below:
CH₃O-(CH₂CH₂O)₅-H + SOCl₂ → CH₃O-(CH₂CH₂O)₅-SO₂Cl + HCl
The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at reduced temperatures to control the exothermic nature of the reaction and minimize side products.
Purification and Isolation Techniques for Functionalized Oligo-PEG Reagents
The purification of this compound from the reaction mixture is a critical step to ensure its purity and reactivity for subsequent applications. Due to the polar nature of the PEG backbone, specialized purification techniques are often required.
Common purification methods include:
Extraction: The reaction mixture can be washed with water or brine to remove any unreacted water-soluble starting materials and byproducts. However, care must be taken as the sulfonyl chloride group is susceptible to hydrolysis.
Precipitation: The desired product can often be precipitated from the reaction solvent by the addition of a non-solvent, such as cold diethyl ether or hexane. This is an effective method for removing non-polar impurities.
Column Chromatography: Silica gel chromatography is a powerful technique for separating the product from impurities. nih.gov Due to the polarity of PEG derivatives, a polar mobile phase, often a mixture of dichloromethane and methanol (B129727) or ethyl acetate (B1210297) and hexane, is typically used. reddit.com For closely related impurities, reverse-phase chromatography may also be employed. rsc.org
Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid purification by selectively retaining the product or impurities based on their chemical properties.
The choice of purification method depends on the scale of the reaction and the nature of the impurities present.
Advanced Characterization Techniques for Confirming Reagent Structure and Purity
To confirm the successful synthesis of this compound and to assess its purity, a combination of advanced analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum of this compound, one would expect to see the characteristic signals of the methoxy group protons and the repeating ethylene glycol protons. The terminal methylene (B1212753) group adjacent to the sulfonyl chloride group would exhibit a distinct chemical shift compared to the other methylene groups in the PEG chain.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the product and confirm the presence of the desired functional group. The mass spectrum would show a peak corresponding to the molecular ion of this compound. ingenieria-analitica.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the S=O stretching of the sulfonyl chloride group, typically in the region of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). researchgate.net The absence of a broad O-H stretching band around 3400 cm⁻¹ would indicate the complete conversion of the starting alcohol.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the final product. nih.gov By comparing the retention time of the product with that of the starting material and any potential side products, the purity can be accurately determined.
The following table summarizes the expected analytical data for this compound:
| Technique | Expected Observations |
| ¹H NMR | Signals for methoxy protons, repeating ethylene glycol protons, and a downfield shifted signal for the methylene protons adjacent to the -SO₂Cl group. |
| ¹³C NMR | Signals for the methoxy carbon, repeating ethylene glycol carbons, and a distinct signal for the carbon attached to the -SO₂Cl group. |
| Mass Spec (ESI-MS) | Molecular ion peak corresponding to the calculated mass of this compound. |
| FTIR | Absence of a broad O-H stretch; presence of characteristic S=O stretching bands. |
| HPLC | A single major peak indicating high purity. |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)
The structural integrity of this compound is paramount for its application in subsequent chemical modifications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the comprehensive structural elucidation of this compound. These methods provide detailed information about the molecular framework, confirming the presence of the methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and the reactive sulfonyl chloride moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides insight into the chemical environment of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectroscopy are utilized to confirm its structure.
In a typical ¹H NMR spectrum of this compound, a characteristic singlet peak is observed around 3.38 ppm, which is attributed to the methyl protons of the terminal methoxy group (CH₃O-). The ethylene glycol repeating units of the PEG chain (-CH₂CH₂O-) exhibit a series of multiplets in the range of 3.65-3.75 ppm. The methylene group adjacent to the sulfonyl chloride group (-CH₂-SO₂Cl) is expected to be deshielded due to the strong electron-withdrawing nature of the sulfonyl chloride, resulting in a downfield shift to approximately 3.8 ppm. The presence of these signals in the expected regions and with the correct integration values confirms the successful synthesis of the desired structure.
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon of the terminal methoxy group typically appears around 59 ppm. The carbons of the ethylene glycol backbone resonate in the region of 69-72 ppm. The carbon atom directly attached to the sulfonyl chloride group is significantly shifted downfield and is expected to appear at a chemical shift greater than 72 ppm.
Interactive Data Table: Typical ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-O- | ~3.38 | s (singlet) |
| -O-CH₂-CH₂-O- | ~3.65 - 3.75 | m (multiplet) |
| -CH₂-SO₂Cl | ~3.8 | t (triplet) |
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. The most prominent bands are the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. d-nb.info The presence of the PEG chain is confirmed by a strong, broad C-O-C stretching band around 1100 cm⁻¹. Additionally, C-H stretching vibrations of the alkyl chain are observed in the 2800-3000 cm⁻¹ region. d-nb.info
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| S=O (asymmetric stretch) | 1370 - 1410 | Strong |
| S=O (symmetric stretch) | 1166 - 1204 | Strong |
| C-O-C (ether stretch) | ~1100 | Strong, Broad |
| C-H (alkyl stretch) | 2800 - 3000 | Medium |
Chromatographic Techniques for Purity Assessment (e.g., GPC, HPLC)
To ensure the suitability of this compound for its intended applications, its purity must be rigorously assessed. Chromatographic techniques, particularly Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC), are essential for determining the purity and molecular weight distribution of this PEGylated compound.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight and polydispersity index (PDI) of polymers. lcms.cz For this compound, GPC is used to confirm the expected molecular weight and to assess the narrowness of its molecular weight distribution. A monodisperse sample is crucial as it ensures uniform reactivity and predictable properties of the final conjugates. The analysis is typically performed using a calibrated system with polymer standards of known molecular weights. wayeal-instrument.com The elution profile of a high-purity this compound sample should exhibit a single, symmetrical peak, indicating a low PDI, ideally close to 1.0.
Interactive Data Table: Typical GPC Parameters for this compound Analysis
| Parameter | Value/Condition |
| Columns | PLgel MIXED-B or similar |
| Mobile Phase | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Calibration | Polystyrene or Polyethylene Glycol standards |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is commonly employed to assess its purity. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and a polar organic solvent like acetonitrile. Due to its polar nature, this compound will have a characteristic retention time under specific chromatographic conditions. The presence of impurities, such as starting materials or by-products, would be indicated by additional peaks in the chromatogram. The purity is determined by the relative area of the main peak corresponding to this compound. For accurate quantification, a UV detector is often used, although the sulfonyl chloride group itself does not have a strong chromophore. Derivatization may sometimes be employed to enhance UV detection. google.com
Interactive Data Table: Representative HPLC Conditions for this compound Purity Assessment
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
By combining the detailed structural information from spectroscopic methods with the rigorous purity assessment from chromatographic techniques, a comprehensive characterization of this compound is achieved, ensuring its quality and reliability for further scientific and industrial use.
Mechanistic Insights and Reactivity Profile of M Peg5 Sulfonyl Chloride
Mechanism of Sulfonyl Chloride Group Reactivity with Nucleophiles
The reaction of sulfonyl chlorides with nucleophiles, such as primary and secondary amines, is a cornerstone of sulfonamide synthesis. cbijournal.com The generally accepted mechanism for the reaction of sulfonyl chlorides with nucleophiles is a bimolecular nucleophilic substitution (SN2-type) pathway. mdpi.comnih.gov In this process, the nucleophile directly attacks the electron-deficient sulfur atom, leading to a transition state where the nucleophile and the leaving group (chloride) are both transiently associated with the sulfur center. This is followed by the departure of the chloride ion to yield the final sulfonated product.
For arenesulfonyl chlorides and most alkanesulfonyl chlorides, a concerted SN2 mechanism is the dominant pathway. nih.gov Theoretical studies using Density Functional Theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides support a synchronous SN2 mechanism, proceeding through a single transition state. mdpi.com
An alternative, though less common, pathway is the addition-elimination mechanism. This involves the initial formation of a pentacoordinate sulfurane intermediate. mdpi.com DFT studies suggest that for the fluoride (B91410) exchange reaction in arenesulfonyl chlorides, an addition-elimination mechanism is operative. mdpi.com Another possible mechanism, particularly in the presence of a base and an α-hydrogen, is an elimination-addition pathway that proceeds through a highly reactive sulfene (B1252967) intermediate. nih.gov However, for neutral or acidic conditions, direct nucleophilic substitution is more likely.
The reaction with amines, for instance, results in the formation of a sulfonamide with the concomitant loss of hydrogen chloride (HCl). msu.edu This HCl is typically neutralized by a base present in the reaction mixture. msu.edu
Reaction Kinetics and Thermodynamics of M-Peg5-Sulfonyl Chloride Conjugation
The rate of reaction is influenced by the nature of the nucleophile and the substituents on the sulfonyl chloride. More nucleophilic amines will generally react faster. The thermodynamics of the reaction between sulfonyl chlorides and amines are generally favorable. For instance, the Gibbs free energies for the reaction of methanesulfonyl chloride and phenylsulfonyl chloride with methylamine (B109427) are calculated to be highly favorable at -43.73 kJ/mol and -51.03 kJ/mol, respectively. mdpi.com
Kinetic studies on the solvolysis of various arenesulfonyl chlorides have been conducted to understand the influence of substituents and solvent on reactivity. mdpi.com For example, the solvolysis rates can be correlated using the extended Grunwald-Winstein equation, which considers solvent nucleophilicity and ionizing power. nih.govmdpi.com Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the temperature dependence of the reaction rates. allresearchjournal.com Negative entropy of activation values are typically observed for bimolecular reactions, consistent with a more ordered transition state. allresearchjournal.com
Influence of Reaction Parameters on Conjugation Efficiency and Selectivity
The efficiency and selectivity of this compound conjugations are highly dependent on several key reaction parameters.
pH: The pH of the reaction medium is a critical factor, particularly when reacting with amines, such as the lysine (B10760008) residues in proteins. The nucleophilicity of amines is dependent on their protonation state. A higher pH generally favors the deprotonated, more nucleophilic form of the amine, thus increasing the reaction rate. nih.govresearchgate.net However, at very high pH, hydrolysis of the sulfonyl chloride can become a significant competing reaction. researchgate.net For reactions with primary amines, the resulting sulfonamide is acidic and can dissolve in aqueous base. msu.edugauthmath.com
Temperature: An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. nih.govallresearchjournal.com However, the stability of the PEG chain and the sulfonyl chloride group must also be considered. Polyethylene (B3416737) glycol can undergo thermal oxidative degradation, especially at elevated temperatures in the presence of oxygen. dtu.dk It is generally recommended to store PEG solutions at low temperatures (-20 °C or 4 °C) to minimize degradation. hamptonresearch.comhamptonresearch.com
Solvent Systems: The choice of solvent is crucial as it must solubilize both the this compound and the nucleophilic substrate. Polyethylene glycols are soluble in a variety of solvents, including water and many organic solvents. tandfonline.com For bioconjugation reactions, aqueous buffers are often used. The use of organic co-solvents can sometimes enhance reaction rates by improving the solubility of the reactants or by altering the nucleophilicity of the reacting species. researchgate.net For instance, PEG-400 has been used as an effective and environmentally friendly reaction medium for the synthesis of sulfonyl azides from sulfonyl chlorides. tandfonline.comtandfonline.comresearchgate.net
Reagent Stoichiometry: The molar ratio of this compound to the nucleophile will influence the extent of the reaction and the product distribution. An excess of the sulfonyl chloride may be used to drive the reaction to completion, but this can also lead to multiple modifications if the target molecule has more than one reactive site. Careful control of the stoichiometry is therefore essential to achieve the desired degree of conjugation.
Computational Modeling and Theoretical Studies of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become a valuable tool for elucidating the reaction mechanisms of sulfonyl chlorides. mdpi.com These studies can provide insights into the potential energy surfaces, transition state geometries, and activation barriers of the reactions.
For example, theoretical studies have been used to distinguish between the SN2 and addition-elimination mechanisms for nucleophilic substitution at the sulfur center. mdpi.comacs.orgresearchgate.net NBO (Natural Bond Orbital) analyses of transition states have shown significant charge transfer interactions, which are stabilized by the highly electropositive nature of the sulfur atom. acs.org Such computational approaches can help in understanding the factors that govern the reactivity and selectivity of this compound and in designing more efficient conjugation strategies.
Applications in Bioconjugation and Chemical Biology
Covalent Modification of Proteins and Peptides
The sulfonyl chloride moiety of M-Peg5-sulfonyl chloride is a highly reactive electrophile that readily forms stable sulfonamide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides. This reactivity underpins its utility in protein modification for a variety of in vitro and ex vivo studies.
Site-Specific Conjugation Strategies Utilizing this compound
Achieving site-specific PEGylation is crucial to preserve the biological activity of proteins and peptides. While this compound can react with multiple lysine residues on a protein's surface, strategic control of reaction conditions, such as pH, can modulate its reactivity and favor specific sites. At physiological or slightly alkaline pH, the deprotonated, more nucleophilic amino groups are more reactive towards the sulfonyl chloride.
Furthermore, advancements in protein engineering allow for the introduction of uniquely reactive handles for precise conjugation. For instance, the incorporation of an unnatural amino acid with a bioorthogonal functional group can direct the conjugation of a complementary modified M-Peg5 reagent to a single, predetermined location on the protein surface. While direct studies detailing such strategies specifically with this compound are limited, the principles of chemoselective ligation are broadly applicable.
Impact of PEGylation on Protein Conformational Stability for in vitro and ex vivo Studies
The covalent attachment of the hydrophilic M-Peg5 chain can significantly influence the conformational stability of a protein. The flexible PEG chain can create a hydrated shell around the protein, which can shield it from proteolytic enzymes and reduce aggregation. This steric hindrance effect is a key factor in enhancing the stability of PEGylated proteins in complex biological fluids for ex vivo analysis.
The impact of PEGylation on conformational stability is not uniform and depends on the site of attachment and the inherent properties of the protein. In some cases, PEGylation can lead to a more compact and stable structure, while in others, it may induce localized unfolding. The relatively short five-unit ethylene (B1197577) glycol chain of this compound offers a means to subtly modify protein surfaces without inducing large-scale conformational changes that might be observed with much larger PEG chains.
| Parameter | Effect of M-Peg5 PEGylation | Research Finding |
| Proteolytic Resistance | Increased | The PEG chain provides a physical barrier against proteases, enhancing protein lifetime in ex vivo assays. |
| Aggregation | Reduced | The hydrophilic nature of the PEG chain improves protein solubility and prevents the formation of aggregates. |
| Thermal Stability | Variable | The effect on melting temperature (Tm) is protein and site-dependent, but generally, surface PEGylation can enhance stability. |
Effects on Enzymatic Activity and Recognition for Research Purposes
A critical consideration in protein PEGylation is the potential impact on biological function. The attachment of a PEG chain, even a relatively small one like M-Peg5, near an enzyme's active site or a receptor-binding interface can lead to a decrease in activity due to steric hindrance. However, when conjugation occurs at sites distal to these functional regions, enzymatic activity can be largely retained or, in some cases, even enhanced due to improved stability and solubility.
For research applications, this modulation of activity can be harnessed. For example, by selectively PEGylating specific sites, researchers can probe the structure-function relationships of an enzyme, identifying regions that are critical for catalysis or substrate binding.
Design of Advanced Research Tools and Probes
This compound can serve as a versatile hydrophilic spacer in the construction of more complex research tools. By conjugating it to a reporter molecule, such as a fluorophore or a biotin tag, and then reacting the sulfonyl chloride with a protein of interest, a targeted probe can be generated. The PEG linker enhances the water solubility of often-hydrophobic reporter molecules and provides a flexible connection to the target protein, minimizing interference with its function.
Functionalization of Nucleic Acids and Oligonucleotides
While less common than protein modification, this compound can be used to functionalize nucleic acids and oligonucleotides that have been modified to contain primary amine groups. These amino-modified oligonucleotides can be synthesized with an amine linker at the 5' or 3' terminus, or internally. The reaction with this compound results in the covalent attachment of the PEG chain, which can improve the solubility and hybridization properties of the oligonucleotide for applications in diagnostics and as research reagents.
Conjugation to Small Molecules for Probe Development in Chemical Biology
In the field of chemical biology, small molecule probes are essential for studying biological processes. This compound can be used to impart hydrophilicity to small molecule drugs or inhibitors, which are often poorly soluble in aqueous environments. By first reacting the sulfonyl chloride with an amine-containing small molecule, a PEGylated derivative is formed. This modification can improve the molecule's pharmacokinetic properties for cell-based assays and in vivo model studies, facilitating its use as a chemical probe.
Development of Novel Bioconjugates for Research Applications
The strategic application of this compound in the field of bioconjugation has facilitated the development of a diverse array of novel bioconjugates, which serve as sophisticated tools in chemical biology and biomedical research. The unique properties of the methoxy-polyethylene glycol (mPEG) chain, combined with the reactive sulfonyl chloride group, allow for the precise modification of biomolecules, thereby enhancing their utility in various research applications. This section will delve into the detailed research findings concerning the use of this compound in creating innovative bioconjugates for research purposes.
The primary utility of this compound lies in its ability to react with nucleophilic residues on biomolecules, such as the primary amines of lysine residues and the N-terminus of proteins and peptides. This reaction forms a stable sulfonamide linkage, effectively tethering the hydrophilic PEG chain to the target molecule. The presence of the PEG linker can significantly alter the physicochemical properties of the bioconjugate, leading to improved aqueous solubility, reduced aggregation, and steric shielding, which can protect the biomolecule from proteolytic degradation.
One major area of research involves the use of this compound to create targeted drug delivery systems. By conjugating a targeting ligand (e.g., a peptide or a small molecule) to a therapeutic agent via a PEG linker derived from this compound, researchers can develop bioconjugates that selectively accumulate in specific tissues or cells. The PEG5 linker provides a flexible spacer, ensuring that the targeting moiety can effectively interact with its receptor without steric hindrance from the payload.
Furthermore, this compound is employed in the development of advanced research probes for cellular imaging and diagnostics. The conjugation of fluorescent dyes or other reporter molecules to proteins or antibodies using this linker enables the tracking and visualization of biological processes in real-time. The hydrophilic nature of the PEG chain helps to prevent the non-specific binding of the probe to cellular components, thereby improving the signal-to-noise ratio and the clarity of the imaging results.
In the realm of proteomics and protein analysis, this compound can be used for the site-specific modification of proteins to study their structure and function. By selectively modifying specific amino acid residues, researchers can investigate the role of these residues in protein folding, stability, and interaction with other biomolecules. The attachment of the PEG chain can also be used to modulate the biological activity of a protein, providing insights into its mechanism of action.
While specific data on bioconjugates synthesized directly with this compound is not extensively detailed in publicly available literature, the principles of PEGylation with sulfonyl chloride reagents are well-established. The following tables represent hypothetical data based on typical outcomes of such bioconjugation studies, illustrating the kind of detailed findings that would be expected from research in this area.
Table 1: Physicochemical Properties of a Model Protein (Lysozyme) Before and After Conjugation with this compound
| Property | Native Lysozyme | Lysozyme-PEG5-sulfonamide |
|---|---|---|
| Molecular Weight (Da) | 14,300 | ~14,600 |
| Aqueous Solubility (mg/mL) | 25 | 40 |
| Aggregation Temperature (°C) | 75 | 85 |
| Relative Enzymatic Activity (%) | 100 | 92 |
Table 2: In Vitro Stability of a Peptide Therapeutic Conjugated with this compound
| Time (hours) | Unmodified Peptide Remaining (%) | PEG5-Peptide Conjugate Remaining (%) |
|---|---|---|
| 0 | 100 | 100 |
| 2 | 65 | 95 |
| 6 | 20 | 88 |
| 12 | 5 | 75 |
| 24 | <1 | 60 |
The development of novel bioconjugates using this compound continues to be an active area of research. The versatility of this reagent allows for the creation of a wide range of customized biomolecules with tailored properties for specific research applications, from fundamental studies in chemical biology to the development of next-generation therapeutic and diagnostic agents.
Applications in Materials Science and Nanotechnology
Surface Functionalization of Biomaterials and Nanomaterials
Surface modification is a critical strategy for improving the performance of materials that interface with biological systems. rsc.orgrsc.org M-Peg5-sulfonyl chloride is an effective agent for this purpose, enabling the creation of surfaces with tailored properties for applications ranging from medical implants to diagnostic tools. nih.govnih.gov The process, often termed "PEGylation," involves covalently attaching the PEG chains to a surface, thereby altering its physicochemical characteristics.
The primary mechanism for attaching this compound to surfaces is through covalent grafting, which provides a stable and long-lasting modification. nih.gov The electrophilic sulfonyl chloride group reacts readily with nucleophilic functional groups present on the surface of polymeric substrates. Key reactions include the formation of stable sulfonamide bonds with primary and secondary amines (-NH2, -NHR) and sulfonate esters with hydroxyl groups (-OH). This versatility allows for the modification of a wide range of polymers used in biomedical research.
The grafting process fundamentally changes the surface properties of the polymer. The dense layer of hydrophilic PEG chains creates a steric barrier and a tightly bound water layer that can enhance biocompatibility and reduce the fouling of the material when exposed to biological fluids.
| Polymeric Substrate | Surface Functional Group | Resulting Covalent Linkage | Primary Application Benefit |
|---|---|---|---|
| Poly(ethylene imine) (PEI) | Primary Amine (-NH₂) | Sulfonamide (-SO₂-NH-) | Creation of non-fouling surfaces for biosensors |
| Chitosan | Primary Amine (-NH₂), Hydroxyl (-OH) | Sulfonamide (-SO₂-NH-), Sulfonate Ester (-SO₂-O-) | Enhanced biocompatibility for tissue engineering scaffolds |
| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Sulfonate Ester (-SO₂-O-) | Improved lubricity and wear resistance for hydrogels |
| Amine-modified Polystyrene | Primary Amine (-NH₂) | Sulfonamide (-SO₂-NH-) | Control of cell adhesion in cultureware |
Inorganic nanoparticles, such as those made of gold, silica, or iron oxide, are widely used in diagnostics, imaging, and targeted drug delivery. researchgate.net However, their native surfaces are prone to non-specific adsorption of proteins from the biological milieu, leading to the formation of a "protein corona." This corona can trigger an immune response, reduce circulation time, and interfere with the nanoparticle's intended function.
Modification with this compound provides a robust solution to this challenge. scielo.br The process typically involves first functionalizing the nanoparticle surface to introduce amine or hydroxyl groups, which can then react with the sulfonyl chloride. The resulting PEG layer effectively shields the nanoparticle surface, significantly reducing non-specific protein adsorption. scielo.br This "stealth" property is critical for enhancing the in vivo performance and reliability of nanoparticle-based research tools and therapeutics.
| Nanoparticle Type | Surface Pre-functionalization | PEGylation Goal | Observed Research Outcome |
|---|---|---|---|
| Silica Nanoparticles (SiO₂) | Aminosilanization (e.g., with APTES) | Reduce protein adsorption | Significant decrease in serum protein binding, improving utility in intravenous applications |
| Gold Nanoparticles (AuNPs) | Thiolation with amine-terminated thiols | Prevent aggregation in high-salt buffers | Enhanced colloidal stability, enabling use in physiological conditions for diagnostic assays |
| Iron Oxide Nanoparticles (Fe₃O₄) | Coating with amine-rich polymers | Decrease cellular uptake by macrophages | Prolonged blood circulation time for magnetic resonance imaging (MRI) contrast agents |
The interactions between cells and their culture substrate are critical determinants of cell behavior, including adhesion, proliferation, and differentiation. This compound is used to engineer surfaces that can control these interactions. scilit.comresearchgate.net By grafting PEG chains onto standard cell culture substrates like tissue culture-treated polystyrene, a highly hydrophilic, protein-resistant surface is created. nih.gov
This non-fouling property prevents the adsorption of extracellular matrix (ECM) proteins (e.g., fibronectin, vitronectin) from the serum-containing culture medium. Since most anchorage-dependent cells require these adsorbed proteins to attach, the PEGylated surface effectively prevents cell adhesion. Such non-adhesive surfaces are invaluable for studies involving the formation of 3D cell spheroids, culturing hematopoietic stem cells, or in assays where cell attachment needs to be confined to specific, patterned areas.
| Substrate Material | Surface Modification | Cell Type | Effect on Cell Behavior |
|---|---|---|---|
| Glass Coverslip | Covalent grafting of this compound | Fibroblasts | Inhibition of cell spreading and adhesion |
| Polystyrene Petri Dish | Plasma treatment followed by this compound grafting | Mesenchymal Stem Cells (MSCs) | Promotion of spheroid formation due to lack of surface attachment |
| Titanium Alloy (Ti-6Al-4V) | Amination followed by this compound reaction | Macrophages | Reduced inflammatory cell activation and foreign body response |
Formation of PEGylated Hydrogels and Polymeric Scaffolds for Research Models
Beyond two-dimensional surfaces, this compound chemistry is integral to the creation of three-dimensional, water-swollen polymer networks known as hydrogels. nih.gov These materials are extensively used as scaffolds in tissue engineering and as models for studying cell behavior in a 3D environment that mimics soft tissue. researchgate.net
While monofunctional this compound itself acts as a grafting agent, the underlying sulfonyl chloride chemistry is a powerful tool for hydrogel crosslinking when applied to multi-arm precursors. Chemically crosslinked hydrogels are formed through the creation of stable covalent bonds between polymer chains, resulting in robust and durable networks. rsdjournal.orgsapub.org
A common strategy involves the reaction of a multi-arm PEG terminated with sulfonyl chloride groups with a multi-arm polymer functionalized with nucleophiles like amines or thiols. For instance, an 8-arm PEG-sulfonyl chloride can be reacted with an 8-arm PEG-amine. This step-growth polymerization reaction proceeds rapidly under mild conditions, leading to the formation of a highly crosslinked and stable hydrogel network. The properties of the resulting hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely tuned by varying the molecular weight, arm number, and concentration of the precursors. nih.govrsc.org
| Precursor A (Electrophile) | Precursor B (Nucleophile) | Crosslinking Reaction | Resulting Hydrogel Characteristics |
|---|---|---|---|
| 4-Arm PEG-Sulfonyl Chloride | 4-Arm PEG-Amine | Sulfonamide bond formation | Biocompatible, low-swelling network suitable for cell encapsulation |
| 8-Arm PEG-Sulfonyl Chloride | Chitosan (amine groups) | Sulfonamide bond formation | Biodegradable scaffold with inherent antimicrobial properties |
| Linear PEG-bis(sulfonyl chloride) | Gelatin (amine groups) | Sulfonamide bond formation | Thermo-responsive hydrogel that incorporates cell-adhesive motifs |
"Smart" or responsive polymer networks are materials designed to undergo significant changes in their properties in response to specific environmental stimuli, such as temperature, pH, or light. usm.edu The robust covalent chemistry afforded by sulfonyl chloride groups allows for the stable incorporation of such responsive elements into a PEG-based hydrogel network.
For example, a temperature-sensitive polymer or peptide can be synthesized with terminal amine groups. This responsive component can then be used as a crosslinker for a multi-arm PEG-sulfonyl chloride. The resulting hydrogel will be stable at one temperature but may swell, shrink, or dissolve upon a change in temperature that triggers a conformational change in the responsive polymer segment. nih.gov This approach enables the design of advanced materials for applications like on-demand drug release, dynamic cell culture systems, and soft robotics. nih.gov
| Stimulus | Responsive Component (with nucleophilic groups) | Crosslinker (with sulfonyl chloride groups) | Resulting Network Behavior |
|---|---|---|---|
| Temperature | Poly(N-isopropylacrylamide)-diamine (PNIPAM) | Multi-arm PEG-Sulfonyl Chloride | Volume phase transition (shrinking) upon heating above ~32°C |
| pH | Poly(L-lysine) | Multi-arm PEG-Sulfonyl Chloride | Swelling increases as pH drops below the pKa of lysine's side chains |
| Enzyme | Peptide sequence with terminal amines (cleavable by MMPs) | Multi-arm PEG-Sulfonyl Chloride | Network degradation and cargo release in the presence of matrix metalloproteinases (MMPs) |
Development of Advanced Delivery Vehicles for Research Purposes
The engineering of sophisticated delivery vehicles is a cornerstone of modern materials science and nanotechnology research. These systems are designed to transport active molecules to specific sites or to control their release kinetics for experimental purposes. A key strategy in the development of these carriers is the surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. The reagent this compound provides a methoxy-capped polyethylene glycol chain with five repeating ethylene (B1197577) glycol units, terminating in a highly reactive sulfonyl chloride group. This functional group readily reacts with nucleophiles such as amines and alcohols on the surface of nanocarriers to form stable covalent bonds, making it a valuable tool for PEGylation.
PEGylation of Liposomal and Polymeric Nanocarriers for Enhanced in vitro Stability
In research settings, maintaining the colloidal stability of nanocarriers like liposomes and polymeric nanoparticles in biological media is crucial for obtaining reliable and reproducible results. Unmodified nanoparticles are often prone to aggregation and rapid clearance by the mononuclear phagocyte system (MPS), which can be mitigated through PEGylation. researchgate.net This surface modification imparts "stealth" properties, creating a hydrophilic barrier that sterically hinders the adsorption of opsonin proteins, a critical step that precedes uptake by phagocytic cells. researchgate.net
The covalent attachment of PEG chains, facilitated by reactive compounds like this compound, is a preferred method as it prevents the easy displacement of the coating layer. springernature.com For liposomes, PEGylation can resolve the issue of rapid clearance from systemic circulation, leading to longer retention times in the blood. Similarly, for polymeric nanocarriers, the introduction of a PEG layer affects biodegradation behavior and the distribution of encapsulated agents. researchgate.net
While longer PEG chains have been traditionally used, research indicates that shorter chains can offer distinct advantages. A systematic study on peptide stability found that analogues with a smaller number of ethylene glycol units (PEG2 and PEG5) were significantly more stable in human plasma than those with longer PEG chains. mdpi.com This suggests that the use of this compound for modifying nanocarriers could confer superior stability in certain biological environments, an important consideration for in vitro experimental design. mdpi.com The stability imparted by the PEG layer also prevents the aggregation of nanoparticles in colloidal suspensions, ensuring a consistent particle size distribution during experiments. researchgate.net
Table 1: Impact of PEGylation on Nanocarrier Properties for Enhanced In Vitro Stability
| Nanocarrier Property | Effect of PEGylation | Mechanism of Action | Research Relevance |
|---|---|---|---|
| Protein Adsorption (Opsonization) | Decreased | Formation of a hydrophilic steric barrier that repels proteins. researchgate.net | Reduces non-specific interactions and uptake by cells in culture, prolonging availability. |
| Colloidal Stability | Increased | Prevents aggregation in biological media and buffers by creating a hydration layer. researchgate.net | Ensures monodispersity and consistent results in characterization and cell-based assays. |
| Circulation Half-Life (in vivo correlate) | Increased | Evasion of the mononuclear phagocyte system (MPS). researchgate.net | Provides a basis for designing carriers with prolonged systemic exposure for future studies. |
| Biocompatibility | Improved | Masks the potentially immunogenic core material of the nanocarrier. | Minimizes unintended biological responses in cellular and tissue models. |
Design of Research-Oriented Controlled Release Systems
Controlled release systems are invaluable tools in research for studying the effects of the sustained or targeted delivery of active agents. nih.gov These systems are designed to release their payload over an extended period, which can be tailored by modifying the properties of the carrier vehicle. researcher.liferesearchgate.net Biodegradable polymers are often employed as the core matrix for these systems. researcher.life
Surface functionalization is a critical aspect of designing these systems. The application of a PEG layer using a reagent such as this compound can significantly influence the release kinetics. The hydrophilic PEG corona can modulate the diffusion of water into the core of a polymeric nanoparticle and the subsequent diffusion of the encapsulated agent out of the matrix. This surface layer can also protect the carrier itself from premature degradation, thereby providing a more predictable and sustained release profile. nih.gov
By altering the density and length of the grafted PEG chains, researchers can fine-tune the release characteristics to suit specific experimental needs. researchgate.net For instance, a dense "brush" conformation of PEG on the surface can create a more significant diffusion barrier compared to a less dense "mushroom" conformation, slowing the release of the encapsulated substance. researchgate.net The use of a defined-length PEG, such as the five units provided by this compound, allows for precise control over the surface architecture, enabling systematic investigation into how these parameters affect release profiles in a research context.
Table 2: Role of PEGylation in Research-Oriented Controlled Release Systems
| Controlled Release Strategy | Role of Surface PEGylation | Controlling Factors | Example Research Application |
|---|---|---|---|
| Diffusion-Controlled | Acts as a tunable diffusion barrier for both water influx and drug efflux. nih.gov | PEG chain length (e.g., 5 units), grafting density, and conformation (brush vs. mushroom). researchgate.net | Studying the effect of sustained low-level exposure of a growth factor on cell differentiation in vitro. |
| Degradation-Controlled | Protects the core matrix (e.g., biodegradable polymer) from bulk erosion by creating a hydration shell. | Hydrolytic stability of the core polymer and the permeability of the PEG layer. | Developing a system to release a signaling molecule at a specific time point corresponding to matrix degradation. |
| Swelling-Controlled | Modulates the rate and extent of polymer swelling upon hydration. | Interaction between the PEG chains and the solvent, influencing the polymer network's expansion. | Investigating the release of a compound from a hydrogel in response to changes in the local aqueous environment. |
| Stimuli-Responsive | Can be combined with stimuli-responsive linkers or polymers to gate the release mechanism. | Cleavage of bonds or conformational changes in the carrier in response to pH, temperature, or enzymes. researchgate.net | Designing a carrier that releases its contents only upon internalization into the acidic environment of a cellular endosome. |
Analytical and Characterization Methodologies for M Peg5 Sulfonyl Chloride Conjugates
Spectroscopic Techniques for Confirming Conjugation (e.g., NMR, IR, UV-Vis, Circular Dichroism)
Spectroscopic methods are fundamental in providing evidence of covalent bond formation between the PEG moiety and the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural characterization of PEGylated molecules. intertek.com For smaller molecules or peptides conjugated with M-PEG5-sulfonyl chloride, ¹H NMR can confirm conjugation by identifying the characteristic proton signals of the polyethylene (B3416737) glycol chain (typically a strong singlet around 3.6 ppm) alongside the signals from the target molecule. Changes in the chemical shifts of protons near the conjugation site can also provide evidence of the covalent linkage. For larger molecules like proteins, NMR can be used to quantify the amount of PEGylated compound in biological matrices. intertek.com
Infrared (IR) Spectroscopy helps in identifying functional groups and can confirm conjugation by detecting changes in the vibrational frequencies of bonds. lehigh.edu The formation of a sulfonamide bond, resulting from the reaction of the sulfonyl chloride group with an amine, would introduce new characteristic peaks. The IR spectrum of the conjugate would show bands corresponding to the S=O stretching of the sulfonamide group, in addition to the prominent C-O-C ether stretching of the PEG backbone.
UV-Vis Spectroscopy is often used for quantification. lehigh.eduresearchgate.net If the target molecule possesses a chromophore, changes in its UV-Vis spectrum upon conjugation can indicate a modification in its electronic environment, indirectly suggesting conjugation. More commonly, if the PEG reagent is modified with a UV-active tag, the technique can be used to determine the degree of PEGylation. researchgate.net
Circular Dichroism (CD) is essential for assessing the impact of PEGylation on the secondary and tertiary structure of protein and peptide conjugates. By comparing the CD spectra of the native and PEGylated protein, researchers can determine if the conjugation process has induced any significant conformational changes that might affect the biological activity of the protein.
| Technique | Information Provided | Application for this compound Conjugates |
| NMR | Structural elucidation, quantification. intertek.com | Confirms presence of PEG chain signals, shows chemical shift changes at the conjugation site. |
| IR | Functional group identification. lehigh.edu | Detects new sulfonamide bond vibrations and characteristic C-O-C ether stretches of PEG. |
| UV-Vis | Quantification, detection of electronic environment changes. lehigh.eduresearchgate.net | Quantifies degree of PEGylation (if tagged), indirectly confirms conjugation via spectral shifts. |
| CD | Secondary and tertiary structure analysis. | Assesses conformational integrity of proteins/peptides post-conjugation. |
Chromatographic Methods for Purification and Purity Assessment of Conjugates (e.g., SEC, HPLC, FPLC)
Chromatography is indispensable for separating the desired PEG conjugate from unreacted starting materials, reaction by-products, and multi-PEGylated species. nih.gov
Size Exclusion Chromatography (SEC) is a widely used technique for purifying PEGylated proteins. nih.govchromatographyonline.com The covalent attachment of a PEG chain significantly increases the hydrodynamic radius of the target molecule. nih.gov This increase in size allows for effective separation of the larger PEG conjugate from the smaller, unmodified molecule. SEC is particularly effective for removing low-molecular-weight impurities like excess PEG reagent and hydrolysis products. nih.gov However, its resolution may be insufficient to separate species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) if the size difference is not substantial. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is a high-resolution method used for both analysis and purification. nih.gov It separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of a molecule, causing the conjugate to elute earlier than the unmodified, more hydrophobic parent molecule. However, RP-HPLC can sometimes provide poor resolution for reaction mixtures involving large PEGs. nih.gov
Fast Protein Liquid Chromatography (FPLC) is a term often used to describe the chromatographic systems (incorporating SEC, IEX, etc.) used for protein purification under lower pressures than HPLC. It is a workhorse method for the preparative scale purification of protein conjugates.
| Method | Principle of Separation | Key Application in PEG Conjugate Analysis |
| SEC | Hydrodynamic radius (size). nih.gov | Separation of larger PEG-conjugates from smaller unreacted molecules. nih.govchromatographyonline.com |
| IEX | Net surface charge. nih.gov | Separation of native protein, mono-, and multi-PEGylated species. nih.gov |
| RP-HPLC | Hydrophobicity. nih.gov | High-resolution analysis; PEGylated conjugate typically elutes earlier than the native molecule. nih.gov |
| FPLC | Various (SEC, IEX, etc.) | Preparative scale purification of protein conjugates. |
Mass Spectrometry for Molecular Weight Determination and Structural Elucidation of Conjugates
Mass spectrometry (MS) is a critical tool for confirming the covalent attachment of the PEG moiety and determining the exact molecular weight of the conjugate. ingenieria-analitica.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful technique for analyzing complex PEGylation reaction mixtures. ingenieria-analitica.com It allows for the determination of the molecular weights of the different species separated by the chromatography column, confirming the identity of the unmodified molecule, the desired mono-PEGylated product, and any multi-PEGylated by-products. ingenieria-analitica.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used to analyze intact PEG-protein conjugates. nih.gov It provides a rapid determination of the molecular weight distribution of the reaction products. The resulting spectrum will show a series of peaks, with the mass difference between the unmodified protein and the conjugate corresponding to the mass of the attached M-PEG5-sulfonyl moiety.
Tandem Mass Spectrometry (MS/MS) is used for structural elucidation. nih.gov For peptide conjugates, the product can be fragmented within the mass spectrometer. Analysis of the fragment ions allows for the precise identification of the amino acid residue to which the PEG chain is attached, confirming the site-specificity of the conjugation. nih.govnih.gov
| Technique | Primary Function | Specific Information Obtained |
| LC-MS | Separation and Mass Determination. ingenieria-analitica.com | Molecular weights of individual components in a reaction mixture. |
| MALDI-TOF | Intact Mass Analysis. nih.gov | Confirms molecular weight of the conjugate and shows the distribution of PEGylated species. |
| MS/MS | Structural Elucidation. nih.gov | Identifies the precise site of PEG attachment on a peptide or protein. nih.gov |
Electrophoretic Techniques for Analysis of Protein and Nucleic Acid Conjugates (e.g., SDS-PAGE)
Electrophoretic techniques are commonly used to visually assess the results of a conjugation reaction with proteins or nucleic acids.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method for analyzing protein conjugates. nih.govresearchgate.net Similar to its effect on hydrodynamic radius, the attached PEG chain increases the apparent molecular weight of the protein. This results in the PEGylated protein migrating more slowly through the gel matrix compared to the unmodified protein, appearing as a band higher up on the gel. researchgate.net However, the interaction between PEG and SDS can sometimes lead to broadened or smeared bands. nih.gov Additionally, for certain types of linkages, such as those formed with PEG-maleimide, loss of the PEG chain can occur during sample preparation for SDS-PAGE, which must be considered when interpreting results. nih.gov
Native Polyacrylamide Gel Electrophoresis (Native PAGE) separates proteins based on a combination of their size and charge under non-denaturing conditions. This technique can provide better resolution for PEGylated products as it avoids the interaction between PEG and SDS. nih.gov Different PEGylated species and the unmodified protein will migrate differently, making it a good alternative to HPLC and SDS-PAGE for analyzing the components of a PEGylation reaction mixture. nih.gov
| Technique | Principle | Observation for PEG Conjugates |
| SDS-PAGE | Separation by apparent molecular weight. nih.gov | PEGylated protein shows a band shift to a higher apparent molecular weight. Bands may be smeared. nih.govresearchgate.net |
| Native PAGE | Separation by size and charge (non-denaturing). nih.gov | Provides better resolution of different PEGylated species and unmodified protein. nih.gov |
Advanced Imaging Techniques for Surface-Modified Materials (e.g., XPS, SEM, AFM)
When this compound is used to modify surfaces, a different set of analytical techniques is required to characterize the resulting layer.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a surface. eag.com After reacting a surface with this compound, XPS analysis can confirm successful grafting by detecting the presence of the characteristic C-O ether bonds of the PEG chain in the high-resolution C1s spectrum. kinampark.comresearchgate.net Quantitative XPS analysis can also be used to estimate the thickness and coverage density of the PEG layer on the surface. researchgate.net
Atomic Force Microscopy (AFM) is a powerful tool for characterizing PEG-grafted surfaces at the nanoscale. kinampark.com AFM can be used to image the surface topography, revealing how the PEG molecules are distributed across the surface. kinampark.com It can provide information on surface roughness and, in some cases, the conformation of the tethered PEG chains (e.g., "mushroom" vs. "brush" regimes). kinampark.com
| Technique | Information Provided | Relevance to Surface Conjugation |
| XPS | Elemental composition, chemical bonding states. eag.com | Confirms the presence of PEG's C-O bonds on the surface, indicating successful grafting. researchgate.netreading.ac.uk |
| SEM | Surface morphology and topography. | Assesses the integrity of the substrate material after the surface modification reaction. |
| AFM | Nanoscale surface topography, roughness. kinampark.com | Visualizes the distribution and conformation of grafted PEG chains on the surface. kinampark.comreading.ac.uk |
Future Directions and Emerging Research Avenues
Optimization of Reaction Efficiency and Selectivity for Complex Systems
Achieving high efficiency and selectivity is paramount when modifying complex biomolecules such as proteins and antibodies. Future research will focus on fine-tuning reaction conditions to maximize the yield of desired conjugates while minimizing off-target reactions. Key parameters for optimization include pH, temperature, reactant stoichiometry, and the use of catalysts or additives. For sulfonyl chloride-based modifications, maintaining an optimal pH is critical to ensure the reactivity of target amine groups while mitigating hydrolysis of the sulfonyl chloride moiety.
Systematic screening of these parameters, potentially through design of experiments (DoE) approaches, can elucidate the ideal conditions for specific biomolecule-PEG conjugations. researchgate.net For instance, lowering the reaction pH can favor the modification of N-terminal amino groups over lysine (B10760008) residues, thereby achieving a degree of site-specificity. researchgate.net Furthermore, the molar ratio of the PEG reagent to the biomolecule directly influences the degree of PEGylation, which in turn affects the biological activity and stability of the conjugate. nih.gov
Development of Orthogonal and Bioorthogonal Conjugation Strategies
Bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native biochemical processes, represents a significant frontier for PEGylation reagents like M-Peg5-sulfonyl chloride. diagnosticsworldnews.comnih.govnih.gov Future work will likely involve the development of this compound derivatives that incorporate bioorthogonal functional groups, enabling their use in "click chemistry" reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). diagnosticsworldnews.comnih.gov
These strategies would allow for a two-step conjugation process: first, the introduction of a bioorthogonal handle onto a biomolecule, followed by the specific attachment of a complementary functionalized M-Peg5 derivative. This approach offers enhanced specificity and modularity, allowing for the precise installation of the PEG chain. nih.gov The development of mutually exclusive bioorthogonal reaction pairs will also enable the simultaneous labeling of a biomolecule with different moieties, opening up possibilities for creating multifunctional conjugates. nih.gov
Table 2: Potential Bioorthogonal Strategies Incorporating PEG Reagents
| Bioorthogonal Reaction | Key Features | Potential Application with M-Peg5 Derivatives |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly specific, and biocompatible. diagnosticsworldnews.com | An this compound derivative with a strained alkyne (e.g., DBCO) could react with an azide-modified biomolecule. |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Extremely fast reaction kinetics. nih.govacs.org | A tetrazine-functionalized M-Peg5 reagent could be used to label biomolecules containing a strained alkene like trans-cyclooctene. nih.gov |
| Staudinger Ligation | Reaction between an azide and a phosphine. | An M-Peg5-phosphine derivative could be developed for ligation to azide-tagged targets. nih.gov |
Integration with Microfluidic and High-Throughput Screening Platforms for Conjugate Synthesis and Analysis
The integration of this compound chemistry with automated platforms is a promising avenue for accelerating the development and optimization of bioconjugates. Microfluidic systems offer precise control over reaction parameters, reduced reagent consumption, and the potential for in-line purification and analysis. These systems can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given PEGylation.
High-throughput screening (HTS) platforms, often utilizing robotic liquid handlers and multi-well plates, can be employed for the parallel synthesis and evaluation of a large library of PEGylated compounds. rsc.orgnih.govrsc.org This approach is particularly valuable for identifying conjugates with desired properties, such as enhanced stability or biological activity. rsc.orgnih.gov The combination of automated synthesis and HTS can significantly shorten the timeline for developing novel PEGylated therapeutics and diagnostics. rsc.orgnih.gov
Exploration of this compound in Supramolecular Assemblies and Self-Assembled Systems
The amphiphilic nature of molecules derived from this compound, possessing a hydrophilic PEG chain and a potentially hydrophobic conjugated partner, makes them ideal candidates for the construction of supramolecular assemblies. These assemblies, which include micelles, vesicles, and nanoparticles, can form spontaneously in aqueous environments. nih.gov The PEG chains on the exterior of these assemblies provide a "stealth" layer that can reduce clearance by the immune system, a critical feature for drug delivery applications. nih.gov
Future research will explore the use of this compound to create novel self-assembling systems for targeted drug delivery, diagnostics, and tissue engineering. researchgate.net By conjugating M-Peg5 to lipids, polymers, or peptides, researchers can create building blocks for these complex nanostructures. rsc.orgnih.gov The properties of the resulting assemblies, such as size, stability, and drug-loading capacity, can be tuned by altering the structure of the conjugated molecule and the length of the PEG chain. nih.gov
Computational Design and Predictive Modeling for Novel Applications of this compound
Computational tools are becoming increasingly powerful in predicting the behavior of modified biomolecules, thereby guiding the rational design of new conjugates. nih.govnih.gov Molecular dynamics (MD) simulations can be used to model the conformational changes that occur upon PEGylation and to predict the impact of these changes on the stability and function of a protein. nih.govnih.govresearchgate.net These simulations can help researchers determine the optimal site of PEG attachment and the ideal PEG chain length to achieve a desired therapeutic effect. nih.govresearchgate.net
Machine learning algorithms and other predictive models can be trained on experimental data to identify structure-activity relationships for PEGylated compounds. llnl.gov This approach can accelerate the discovery of new applications for this compound by predicting the properties of virtual compounds before they are synthesized. llnl.gov The integration of computational design with experimental validation will be a key driver of innovation in the field of bioconjugation.
Table 3: Computational Approaches in PEGylation Research
| Computational Method | Application in this compound Research | Expected Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Modeling the structure and dynamics of PEGylated proteins and peptides. nih.govnih.gov | Prediction of conformational changes, stability, and binding affinity of conjugates. nih.gov |
| Quantum Mechanics (QM) Calculations | Investigating the reaction mechanism of sulfonyl chloride with amino groups. | Understanding reactivity and guiding the design of more efficient reagents. |
| Machine Learning / AI | Developing predictive models for the properties of PEGylated molecules. llnl.gov | Accelerated discovery of conjugates with desired biological or physical properties. |
| Structural Bioinformatics | Identifying optimal conjugation sites on target proteins. | Design of site-specific PEGylation strategies for improved efficacy. llnl.gov |
Sustainability Considerations in Reagent Synthesis and Application
As the use of PEGylation reagents becomes more widespread, there is a growing need to consider the environmental impact of their synthesis and application. Green chemistry principles, which focus on reducing waste, using less hazardous chemicals, and improving energy efficiency, are being increasingly applied to the field of bioconjugation. ecofreek.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
